REACTION_CXSMILES
|
[CH3:1][C:2]([O:5][C:6]([N:8]1[C@@H:12]2[CH2:13][C:14]([CH2:16][C@H:9]1[CH2:10][CH2:11]2)=O)=[O:7])([CH3:4])[CH3:3].[BH3-]C#[N:19].[Na+]>CO>[NH2:19][CH:14]1[CH2:16][CH:9]2[N:8]([C:6]([O:5][C:2]([CH3:4])([CH3:3])[CH3:1])=[O:7])[CH:12]([CH2:11][CH2:10]2)[CH2:13]1 |f:1.2|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated
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Type
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TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
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2 h
|
Type
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CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
ADDITION
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Details
|
the residue was diluted with 0.5 M aq NaOH (30 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CC2CCC(C1)N2C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 291 mg | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |